molecular formula C10H9ClN2S B13325714 6-chloro-N-(thiophen-3-ylmethyl)pyridin-3-amine

6-chloro-N-(thiophen-3-ylmethyl)pyridin-3-amine

Cat. No.: B13325714
M. Wt: 224.71 g/mol
InChI Key: AUURDRFAWNTQBA-UHFFFAOYSA-N
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Description

6-chloro-N-(thiophen-3-ylmethyl)pyridin-3-amine is a chemical compound with the molecular formula C10H9ClN2S and a molecular weight of 224.71 g/mol It is characterized by the presence of a chloro group, a thiophen-3-ylmethyl group, and a pyridin-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(thiophen-3-ylmethyl)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with thiophen-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(thiophen-3-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophen-3-ylmethyl group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols. The reactions are typically carried out in polar solvents such as DMF or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridin-3-amines, while oxidation and reduction can lead to different thiophene derivatives.

Scientific Research Applications

6-chloro-N-(thiophen-3-ylmethyl)pyridin-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-(thiophen-3-ylmethyl)pyridin-3-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(thiophen-2-ylmethyl)pyridin-3-amine
  • 6-chloro-N-(furan-3-ylmethyl)pyridin-3-amine
  • 6-chloro-N-(benzyl)pyridin-3-amine

Uniqueness

6-chloro-N-(thiophen-3-ylmethyl)pyridin-3-amine is unique due to the presence of the thiophen-3-ylmethyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

6-chloro-N-(thiophen-3-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C10H9ClN2S/c11-10-2-1-9(6-13-10)12-5-8-3-4-14-7-8/h1-4,6-7,12H,5H2

InChI Key

AUURDRFAWNTQBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NCC2=CSC=C2)Cl

Origin of Product

United States

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